Thymidine Phosphorylase Inhibition Enhancement
A series of 25 quinoxaline analogs bearing diverse phenyl ring substitutions was evaluated for thymidine phosphorylase inhibition. The introduction of a 4-chloro group (as in analog 25) resulted in an IC50 of 3.20 ± 0.10 µM, representing a 12-fold improvement in potency compared to the standard inhibitor 7-deazaxanthine (IC50 = 38.68 ± 4.42 µM) [1]. This dramatic enhancement underscores the critical role of the 4-chloro substituent in augmenting enzymatic inhibition.
| Evidence Dimension | Thymidine phosphorylase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 3.20 ± 0.10 µM (for analog 25 with 4-chloro substitution on phenyl ring) |
| Comparator Or Baseline | 7-deazaxanthine (standard inhibitor), IC50 = 38.68 ± 4.42 µM |
| Quantified Difference | 12.1-fold improvement |
| Conditions | In vitro enzymatic assay |
Why This Matters
This class-level inference highlights the potency advantage of 4-chloro substitution, guiding researchers toward this specific derivative for angiogenesis-related targets.
- [1] El Foulani, A., et al. (n.d.). Synthesis and evaluation of quinoxaline analogs for thymidine phosphorylase inhibition. Academia.edu. Retrieved from https://independent.academia.edu/elfoulanianouar View Source
